Cecropin A was first isolated from the hemolymph of the giant silk moth, Hyalophora cecropia. This peptide is synthesized in response to microbial infections and serves as a defense mechanism against pathogens. The natural sequence of Cecropin A consists of 37 amino acids, contributing to its amphipathic properties that facilitate interaction with bacterial membranes .
Cecropin A can be synthesized using various methods, with solid-phase peptide synthesis being the most common. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating high coupling yields and minimal byproducts. The synthesis typically involves protecting groups to prevent unwanted reactions during the assembly process.
An improved stepwise solid-phase method has been developed for synthesizing Cecropin A(1-33), achieving an average coupling yield greater than 99.8%. The final product is purified using ion-exchange chromatography after cleavage from the resin . Advanced techniques such as reverse-phase high-performance liquid chromatography are employed to analyze the purity and yield of the synthesized peptide.
Cecropin A has been shown to adopt an α-helical structure when in membrane-mimicking environments. The peptide's structure consists of two helical regions extending from residues 5 to 21 and from residues 24 to 37, connected by flexible loops .
The three-dimensional structure can be influenced by the environment; for instance, in hexafluoroisopropyl alcohol, it exhibits distinct helical characteristics. The structural data indicate that Cecropin A's amphipathic nature is crucial for its interaction with lipid membranes .
Cecropin A primarily interacts with bacterial membranes through electrostatic and hydrophobic interactions. Upon contact with bacterial cells, it disrupts membrane integrity, leading to cell lysis. This mechanism is facilitated by its amphipathic structure, which allows it to insert into lipid bilayers.
The antibacterial activity has been quantified through minimum inhibitory concentration assays, revealing that Cecropin A is effective against various strains of bacteria such as Escherichia coli, with an approximate minimum inhibitory concentration of 1 µM .
The mechanism by which Cecropin A exerts its antibacterial effects involves several steps:
Studies have demonstrated that Cecropin A's effectiveness correlates with its ability to adopt an α-helical conformation upon interacting with lipid membranes, enhancing its disruptive capabilities .
Cecropin A is a soluble peptide in aqueous solutions and exhibits stability across various pH levels. Its molecular weight is approximately 3.2 kDa.
The peptide's net positive charge contributes significantly to its solubility and interaction with negatively charged bacterial membranes. Its hydrophobic regions facilitate penetration into lipid bilayers.
Relevant data indicate that Cecropin A maintains structural integrity under physiological conditions while exhibiting significant antibacterial activity .
Cecropin A has potential applications in several scientific fields:
Cecropin A, a 37-residue linear cationic antimicrobial peptide (AMP) first isolated from the hemolymph of Hyalophora cecropia moths, exemplifies a critical component of innate immunity in insects. Its structural architecture underpins its potent biological activity against pathogens. This section dissects its conformation, dynamics, and evolutionary variations.
Cecropin A (KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂) belongs to a conserved peptide family across Lepidoptera and Diptera. Key residues in its N-terminal helix (positions 1–21) and C-terminal helix (positions 25–37) exhibit high homology with related peptides like papiliocin (78.4% identity) and cecropin B. Variations occur at critical sites: Arg1 in papiliocin replaces Lys1 in cecropin A, enhancing cationic charge, while Gln13 in cecropin A substitutes Lys13 in papiliocin, reducing hydrophobicity. Such substitutions modulate net charge (+7 for cecropin A vs. +8 for papiliocin) and hydrophobicity (−1.37 vs. −1.48), directly influencing membrane selectivity and activity [1] [5].
Table 1: Primary Sequence Comparison of Cecropin Family Peptides
Peptide | Source | Sequence (37 residues; Hinge in bold) | Net Charge | Key Variations vs. Cecropin A |
---|---|---|---|---|
Cecropin A | Hyalophora cecropia | KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂ | +7 | Reference |
Papiliocin | Papilio xuthus | RWKIFKKIEKVGRNVRDGIIKAGPAVAVVGQAATVVK-NH₂ | +8 | R1→K1, N-terminal charge↑ |
Cecropin B | Hyalophora cecropia | KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH₂* | +7 | V4, M11→L11, C-terminal hydrophobicity↓ |
Cecropin D | Bombyx mori | Differential splicing variants (e.g., BmcecD) | Variable | Species-specific N-terminal substitutions |
*Cecropin B is 35 residues; alignment truncated for comparison [1] [5].
Cecropin A adopts a helix-hinge-helix topology in membrane-mimetic environments. NMR studies in 15% hexafluoroisopropyl alcohol (HFIP) reveal two α-helical segments: Residues 5–21 (N-terminal) and 24–37 (C-terminal), connected by a flexible hinge (Gly22-Pro23) [1]. In near-native DPC micelles, papiliocin (a structural analog) exhibits elongated helices (Lys3–Lys21 and Ala25–Val35), suggesting environmental dependence of helix stability. The N-terminal helix is amphipathic, while the C-terminal helix is hydrophobic, facilitating membrane insertion. NMR constraints (e.g., NOEs, J-couplings) confirm minimal tertiary contacts between helices, consistent with a dynamic "boomerang" topology [1] [7].
Table 2: NMR-Defined Structural Elements of Cecropin A
Structural Region | Residue Span | Environment | Key Features | Biological Implication |
---|---|---|---|---|
N-terminal helix | 5–21 | 15% HFIP | Amphipathic, cationic (+6 charge) | Electrostatic membrane attraction |
Hinge | 22–24 (GPA) | HFIP/DPC | Flexible, Gly/Pro-rich | Allows helix reorientation |
C-terminal helix | 24–37 | HFIP | Hydrophobic (Ala/Val-rich) | Membrane penetration, pore formation |
Full peptide | 1–37 | DPC micelles | Extended helices, ~120° interhelical angle | Optimal lipid bilayer disruption |
The N-terminal helix (residues 1–21) drives initial electrostatic binding to anionic bacterial membranes via Trp2, Phe5, and cationic residues (e.g., Lys4, Lys7). This amphipathic helix positions the hydrophobic C-terminal helix (residues 25–37) for membrane penetration. Mutagenesis studies confirm Trp2 is critical for membrane affinity: its indole ring anchors to lipid headgroups, facilitating peptide insertion. The C-terminal helix, rich in Ala, Val, and Ile, disrupts lipid packing via hydrophobic interactions, causing leakage of cytoplasmic content. This two-step mechanism—electrostatic attraction followed by hydrophobic pore formation—explains cecropin A’s specificity for prokaryotic over eukaryotic membranes (e.g., zwitterionic cholesterol-rich membranes) [1] [6].
The Gly-Pro-Ala (GPA) hinge (residues 22–24) enables conformational flexibility between helices. In papiliocin, mutations at Pro22 reduce bactericidal activity by >50%, confirming its role in reorienting helices for membrane insertion. Biophysical studies show:
Cecropin A’s modular design (N-helix/hinge/C-helix) enables rational engineering of hybrids with enhanced properties. Key examples:
Table 3: Hybrid Peptides Derived from Cecropin A Structural Motifs
Hybrid Peptide | Design Strategy | Structural Impact | Functional Advantage |
---|---|---|---|
KR12AGPWR6 | N-helix (KR12) + GPA hinge + C-helix (WR6) | Enhanced salt resistance | Antiendotoxin activity, low cytotoxicity |
CeA–Mxe–ELK16 | Cecropin A fused to self-aggregating tag | Forms "active inclusion bodies" in E. coli | 99.8% purity via centrifugation (6.2 μg/mg cells) |
Cecropin B-LHRH | Conjugated to luteinizing hormone-RH | Receptor-targeted delivery | Selective toxicity to prostate cancer cells |
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